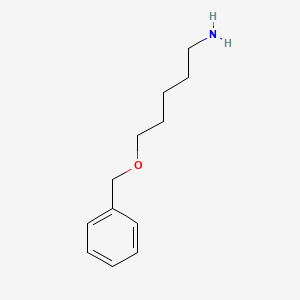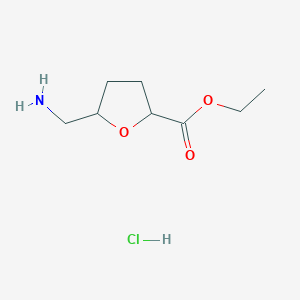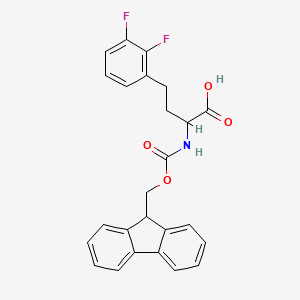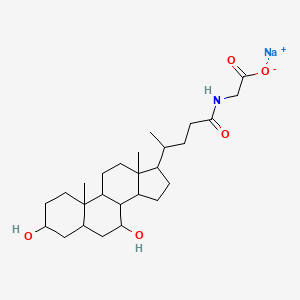![molecular formula C7H16N2O2 B12310273 3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)
3-[(2-Aminoethyl)amino]-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Aminoethyl)amino]-pentanoic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of an amino group attached to the second carbon of the pentanoic acid chain, and another amino group attached to the ethyl group. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Aminoethyl)amino]-pentanoic acid typically involves the reaction of pentanoic acid with ethylenediamine. The process can be carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of pentanoic acid and the amino group of ethylenediamine.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Aminoethyl)amino]-pentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemistry: 3-[(2-Aminoethyl)amino]-pentanoic acid is used as a building block in the synthesis of various complex organic molecules. It serves as a precursor for the preparation of peptides and other bioactive compounds.
Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein-ligand binding. It can be incorporated into peptide sequences to investigate the effects of amino acid modifications on protein function.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed as a cross-linking agent in polymer synthesis and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 3-[(2-Aminoethyl)amino]-pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The compound can also bind to receptor sites, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 3-[(2-Aminoethyl)amino]-propanoic acid
- 3-[(2-Aminoethyl)amino]-butanoic acid
- 3-[(2-Aminoethyl)amino]-hexanoic acid
Comparison: Compared to its analogs, 3-[(2-Aminoethyl)amino]-pentanoic acid has a unique chain length that influences its chemical reactivity and biological activity. The presence of an additional methylene group in the pentanoic acid chain can affect the compound’s ability to interact with biological targets and its overall stability.
Properties
Molecular Formula |
C7H16N2O2 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
3-(2-aminoethylamino)pentanoic acid |
InChI |
InChI=1S/C7H16N2O2/c1-2-6(5-7(10)11)9-4-3-8/h6,9H,2-5,8H2,1H3,(H,10,11) |
InChI Key |
HADGAQQBHCLQLD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)NCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12310190.png)

![1,3-Dimethyl-1-{3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl}urea](/img/structure/B12310196.png)
![methyl 4-(6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12310200.png)

![2-Amino-3-[4-(prop-2-enoxycarbonylamino)phenyl]propanoic acid](/img/structure/B12310205.png)
![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, 4,4-dioxide, (2S,3S,5R)-](/img/structure/B12310220.png)


![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)
![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)

![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)
